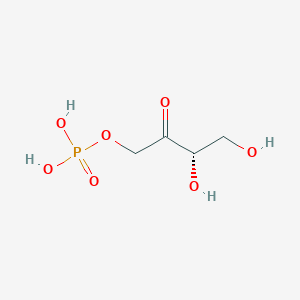
L-erythrulose 1-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-erythrulose 1-phosphate (E1P) is a phosphorylated sugar molecule that has gained attention in scientific research due to its potential applications in various biochemical and physiological processes. E1P is synthesized through a series of enzymatic reactions and has been studied for its mechanism of action, effects on metabolism, and potential future directions for research.
Aplicaciones Científicas De Investigación
Regulatory Mechanisms in Plant Biosynthesis
Unravelling the Regulatory Mechanisms that Modulate the MEP Pathway in Higher Plants The methyl-D-erythritol 4-phosphate pathway, related to L-erythrulose 1-phosphate, plays a crucial role in the biosynthesis of various biologically and biotechnologically significant natural compounds. This pathway is a target for developing herbicides and antimicrobial drugs, and genetic manipulation can lead to the production of medically and agriculturally relevant compounds. Understanding the regulatory mechanisms of this pathway, such as the post-transcriptional regulation of DXS and DXR proteins, is vital for harnessing its potential. For example, the regulation of 1-deoxy-D-xylulose-5-phosphate synthase (DXS), the first enzyme in this pathway, is key to its overall regulation, indicating its importance in linking the pathway's activity with the plant's physiological conditions and the metabolic demand for its products (Cordoba, Salmi, & León, 2009).
Role in Nonmevalonate Pathway of Isoprenoid Biosynthesis
Evidence of a Role for LytB in the Nonmevalonate Pathway of Isoprenoid Biosynthesis The lytB gene is suggested to encode an enzyme in the deoxyxylulose-5-phosphate (DOXP) pathway, which is involved in forming isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These compounds are essential for carotenoid production in Escherichia coli, and the manipulation of lytB, in conjunction with other genes like dxs, can significantly enhance the accumulation of these isoprenoids. This study provides insights into the role of LytB in influencing the ratio of IPP and DMAPP produced via the DOXP pathway (Cunningham, Lafond, & Gantt, 2000).
Studies on the Nonmevalonate Terpene Biosynthetic Pathway Metabolic Role of IspH (LytB) Protein
The study explores the transformation of 1-deoxy-d-xylulose into isopentenyl diphosphate and dimethylallyl diphosphate by enzymes specified by various genes, including the ispH (lytB) gene. This research provides insights into the metabolic role of IspH (LytB) in the nonmevalonate terpene biosynthetic pathway, which is crucial for understanding the biosynthesis of terpenes, substances with various applications in industries like pharmaceuticals and aromatics (Rohdich et al., 2002).
Erythritol Catabolism and Its Conversion
In Yarrowia lipolytica Erythritol Catabolism Ends with Erythrose Phosphate This study elucidates the erythritol catabolic pathway in the yeast Yarrowia lipolytica. The gene YALI0F01584g is characterized as encoding an erythrulose-1P isomerase, converting erythrulose-1P into erythrulose-4P, thereby feeding the pentose phosphate pathway. Understanding this pathway is significant for comprehending the broader metabolic pathways involving erythritol and its derivatives (Niang et al., 2019).
Propiedades
Número CAS |
16409-92-0 |
|---|---|
Nombre del producto |
L-erythrulose 1-phosphate |
Fórmula molecular |
C4H9O7P |
Peso molecular |
200.08 g/mol |
Nombre IUPAC |
[(3S)-3,4-dihydroxy-2-oxobutyl] dihydrogen phosphate |
InChI |
InChI=1S/C4H9O7P/c5-1-3(6)4(7)2-11-12(8,9)10/h3,5-6H,1-2H2,(H2,8,9,10)/t3-/m0/s1 |
Clave InChI |
TZCZUVPSFJZERP-VKHMYHEASA-N |
SMILES isomérico |
C([C@@H](C(=O)COP(=O)(O)O)O)O |
SMILES |
C(C(C(=O)COP(=O)(O)O)O)O |
SMILES canónico |
C(C(C(=O)COP(=O)(O)O)O)O |
Sinónimos |
erythrulose 1-phosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



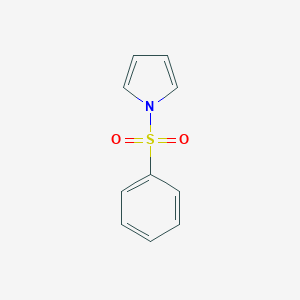
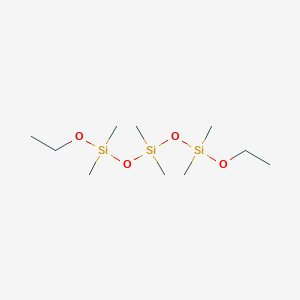
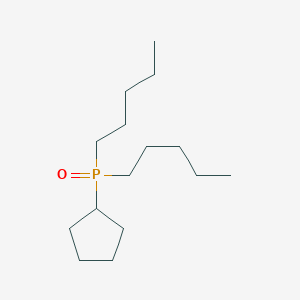
![4-[(1S)-2-amino-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B93451.png)
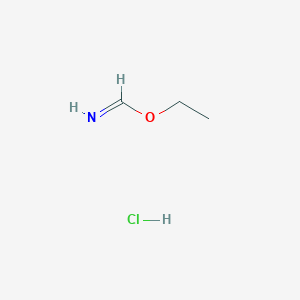
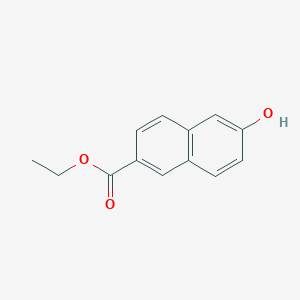
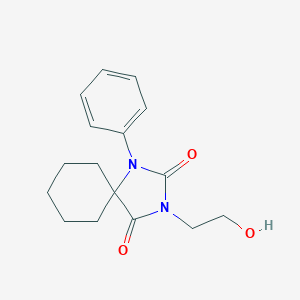
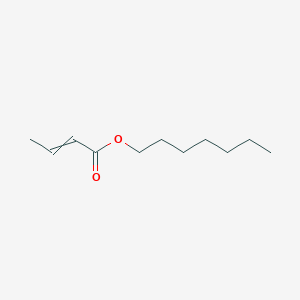
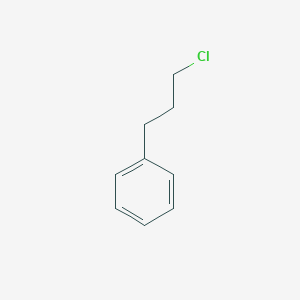
![N-[2-(2-Oxopropyl)phenyl]benzamide](/img/structure/B93461.png)
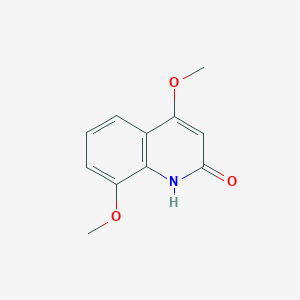
![(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B93463.png)
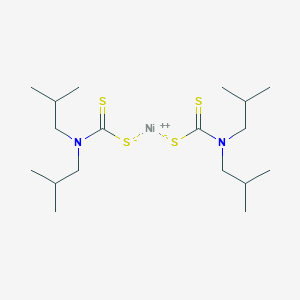
![2-Azaspiro[4.6]undecane](/img/structure/B93465.png)